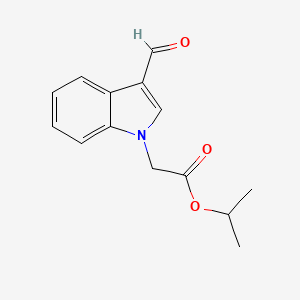

Isopropyl (3-formyl-1H-indol-1-YL)acetate

Description

BenchChem offers high-quality Isopropyl (3-formyl-1H-indol-1-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl (3-formyl-1H-indol-1-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-(3-formylindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-10(2)18-14(17)8-15-7-11(9-16)12-5-3-4-6-13(12)15/h3-7,9-10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDXVLFFTPXKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359208 | |

| Record name | ISOPROPYL (3-FORMYL-1H-INDOL-1-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708991-26-8 | |

| Record name | ISOPROPYL (3-FORMYL-1H-INDOL-1-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl (3-formyl-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Isopropyl (3-formyl-1H-indol-1-yl)acetate. As a derivative of the privileged indole scaffold, this compound holds significant promise for further investigation in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers interested in exploring the utility of this molecule.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery. The functionalization of the indole core at the N1 and C3 positions allows for the fine-tuning of its steric and electronic properties, leading to a diverse range of biological activities. Isopropyl (3-formyl-1H-indol-1-yl)acetate, featuring an N-acetic acid ester and a C3-carboxaldehyde, represents a versatile platform for the development of novel therapeutic agents and chemical probes. Indole-3-carboxaldehyde and its derivatives are key intermediates in the synthesis of biologically active compounds and are precursors to a variety of heterocyclic systems due to the reactivity of the carbonyl group.[1]

Molecular Structure and Physicochemical Properties

Isopropyl (3-formyl-1H-indol-1-yl)acetate possesses a planar indole core substituted at the nitrogen atom with an isopropyl acetate group and at the C3 position with a formyl group. The presence of the electron-withdrawing formyl group at C3 and the acetate group at N1 significantly influences the electron density distribution within the indole ring.

Table 1: Physicochemical Properties of Isopropyl (3-formyl-1H-indol-1-yl)acetate

| Property | Value | Source |

| CAS Number | 708991-26-8 | BLDpharm |

| Molecular Formula | C₁₄H₁₅NO₃ | BLDpharm |

| Molecular Weight | 245.27 g/mol | BLDpharm |

| Appearance | Predicted: White to off-white solid | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) | - |

Note: Some physical properties have not been experimentally determined and are based on predictions from the chemical structure.

Synthesis of Isopropyl (3-formyl-1H-indol-1-yl)acetate

The synthesis of Isopropyl (3-formyl-1H-indol-1-yl)acetate can be achieved through the N-alkylation of indole-3-carboxaldehyde with an appropriate isopropyl haloacetate. A general and reliable method involves the reaction of indole-3-carboxaldehyde with isopropyl bromoacetate in the presence of a suitable base.

Experimental Protocol: N-Alkylation of Indole-3-carboxaldehyde

This protocol is based on established methods for the N-alkylation of indoles.

Materials:

-

Indole-3-carboxaldehyde

-

Isopropyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add isopropyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Isopropyl (3-formyl-1H-indol-1-yl)acetate.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for this transformation. For less reactive substrates, a stronger base like sodium hydride may be employed to ensure complete deprotonation of the indole nitrogen.

-

Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal as they readily dissolve the reactants and do not interfere with the nucleophilic substitution reaction.

-

Purification: Column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.

Synthesis Workflow Diagram

Caption: Synthetic workflow for Isopropyl (3-formyl-1H-indol-1-yl)acetate.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | δ ~1.2 (d, 6H, -CH(CH₃)₂), δ ~5.0 (sept, 1H, -CH(CH₃)₂), δ ~5.1 (s, 2H, -CH₂-), δ ~7.3-7.5 (m, 2H, Ar-H), δ ~7.8 (d, 1H, Ar-H), δ ~8.2 (s, 1H, C2-H), δ ~8.3 (d, 1H, Ar-H), δ ~10.0 (s, 1H, -CHO) |

| ¹³C NMR | δ ~22 (-CH(CH₃)₂), δ ~50 (-CH₂-), δ ~70 (-CH(CH₃)₂), δ ~110, 122, 123, 125, 128, 137, 138 (indole ring carbons), δ ~185 (-CHO) |

| IR (cm⁻¹) | ~1740 (C=O, ester), ~1670 (C=O, aldehyde), ~1600, 1470 (C=C, aromatic), ~1250 (C-O, ester) |

| Mass Spec (ESI+) | m/z 246.11 [M+H]⁺, 268.09 [M+Na]⁺ |

Reactivity Profile

Isopropyl (3-formyl-1H-indol-1-yl)acetate possesses three key reactive sites: the indole nucleus, the C3-formyl group, and the N1-isopropyl acetate moiety.

Reactions of the Indole Nucleus

The indole ring is susceptible to electrophilic aromatic substitution. However, the presence of the electron-withdrawing N-acetyl group can influence the regioselectivity of these reactions.

Reactions of the C3-Formyl Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid (indole-1-acetic acid, 3-carboxylic acid derivative).

-

Reduction: Can be reduced to the corresponding alcohol (1-(isopropoxycarbonylmethyl)-1H-indol-3-yl)methanol.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines to form Schiff bases, and active methylene compounds in Knoevenagel or Wittig-type reactions.[1]

Reactions of the N1-Isopropyl Acetate Group

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding indole-1-acetic acid derivative.

Reactivity Logic Diagram

Caption: Key reactive sites and potential transformations of the core molecule.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for Isopropyl (3-formyl-1H-indol-1-yl)acetate is not yet published, the structural motifs suggest several promising avenues for research.

Medicinal Chemistry

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The aldehyde can be used as a handle to synthesize more complex molecules, such as chalcones or Schiff bases, which have demonstrated cytotoxic activities.[2]

-

Antioxidant Properties: Indole-3-carboxaldehyde derivatives have been investigated for their antioxidant potential.[3] The N-substituent can be varied to modulate this activity.

-

Enzyme Inhibition: Derivatives of indole acetic acid have been studied as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications.[4]

Materials Science

-

Fluorescent Probes: The indole scaffold is known for its fluorescent properties. N-Acetylindole-3-carboxaldehyde has been used in the development of fluorescent probes.[2] The isopropyl acetate derivative could be explored for similar applications.

-

Polymer Chemistry: Indole-3-carboxaldehyde can be polymerized electrochemically to form conductive polymer films.[5] The N-substituent would likely influence the properties of the resulting polymer.

Conclusion and Future Directions

Isopropyl (3-formyl-1H-indol-1-yl)acetate is a promising, yet underexplored, chemical entity. Its synthesis is readily achievable through standard organic chemistry methods. The presence of multiple reactive sites makes it a versatile building block for the creation of diverse chemical libraries. Future research should focus on the full experimental characterization of this compound and the exploration of its biological activities, particularly in the areas of oncology and neurodegenerative diseases, where indole derivatives have shown significant promise.

References

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

Stefankiewicz, A. R., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342-350. [Link]

-

Karakurt, A., et al. (2011). Preparation and characterization of poly(indole-3-carboxaldehyde) film at the glassy carbon surface. Synthetic Metals, 161(1-2), 126-133. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Structural Elucidation of Isopropyl (3-formyl-1H-indol-1-yl)acetate

Executive Summary

The structural characterization of Isopropyl (3-formyl-1H-indol-1-yl)acetate represents a classic challenge in heterocyclic functionalization analysis. This molecule serves as a critical intermediate in the synthesis of indole-based pharmaceuticals, including statin analogs and antiviral agents.[1][2][3] Its structure combines an electron-rich indole core, a reactive formyl group at the C3 position, and an ester-functionalized N-alkyl side chain.

This guide provides a rigorous, self-validating framework for confirming this structure. We move beyond simple spectral matching to a first-principles approach, correlating synthetic origin with spectroscopic evidence to rule out regioisomers (e.g., O-alkylation vs. N-alkylation) and confirm side-chain integrity.

Part 1: Synthetic Context & Sample Origin[3]

To accurately elucidate a structure, one must understand its genesis.[3] This molecule is typically synthesized via the N-alkylation of indole-3-carboxaldehyde using isopropyl bromoacetate in the presence of a base (e.g.,

Chemical Formula:

The Regioselectivity Challenge

While N-alkylation is favored, the ambient nucleophilicity of the indole anion can theoretically lead to O-alkylation at the formyl oxygen (rare) or C-alkylation at the C2 position if the C3 position were not blocked. However, since C3 is substituted with a formyl group, the primary structural risk is incomplete alkylation or hydrolysis of the isopropyl ester .

Key Impurities to Profile:

-

Indole-3-carboxaldehyde (Starting Material): Presence of a broad NH signal at >11 ppm.[3]

-

Isopropyl bromoacetate: Distinctive alkyl shifts without aromatic coupling.[3]

-

Hydrolyzed Acid: Loss of isopropyl signals; broad carboxylic acid proton.[3]

Part 2: Analytical Workflow

The following diagram outlines the logical flow for confirming the structure, moving from bulk property verification to atom-level connectivity.

Caption: Logical stepwise workflow for structural confirmation, prioritizing mass validation followed by connectivity mapping.

Part 3: Primary Structural Confirmation ( H NMR)

The proton NMR spectrum provides the most immediate diagnostic evidence.[3] The analysis below assumes DMSO-

1. The Indole Core & Formyl Group

The formyl group at C3 exerts a strong electron-withdrawing effect, significantly deshielding the proton at C2.[3] This is the "beacon" signal for 3-substituted indoles.[3]

-

Aldehyde Proton (-CHO): A sharp singlet at 9.90 – 10.00 ppm .[3] If this signal is split, it suggests long-range coupling to C2-H, confirming the C3 substitution.

-

C2 Proton: A singlet at 8.30 – 8.50 ppm .[3] This shift is characteristic of 1,3-disubstituted indoles.[3] Its lack of coupling to an NH proton (which would appear at >11 ppm in the starting material) confirms N-substitution.[3]

-

Aromatic Region (C4-C7): A multiplet cluster between 7.20 – 8.20 ppm .[3] The C4 proton (peri-position to the carbonyl) is often deshielded to ~8.1-8.2 ppm.[3]

2. The N-Alkyl Side Chain

This region confirms the successful attachment of the acetate chain to the nitrogen.[3]

-

N-Methylene (

): A distinct singlet at 5.10 – 5.25 ppm .[3]-

Diagnostic Check: If this signal appears as a doublet, check for coupling to a neighboring proton (unlikely in this structure) or diastereotopic splitting (rare unless a chiral center is induced nearby).[3]

-

-

Isopropyl Methine (

): A septet at 4.90 – 5.00 ppm ( -

Isopropyl Methyls (

): A doublet at 1.20 – 1.25 ppm (

Table 1: Predicted

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| -CHO | 9.95 | Singlet (s) | 1H | Diagnostic aldehyde; confirms oxidation state.[3] |

| C2-H | 8.42 | Singlet (s) | 1H | Deshielded by C3-CHO; confirms N-substitution.[3] |

| C4-H | 8.15 | Doublet (d) | 1H | Deshielded by carbonyl anisotropy (peri-effect).[3] |

| C5,6,7-H | 7.25 – 7.60 | Multiplet (m) | 3H | Remaining aromatic core protons. |

| N-CH2 | 5.20 | Singlet (s) | 2H | Connects Indole N to Ester Carbonyl.[3] |

| CH(iPr) | 4.96 | Septet (sept) | 1H | Characteristic of isopropyl ester.[3] |

| CH3(iPr) | 1.22 | Doublet (d) | 6H | Methyls of the isopropyl group.[3] |

Part 4: Advanced Verification (Connectivity)[3]

To satisfy the "Self-Validating" requirement, we must prove the connectivity using 2D NMR.[3] We cannot assume the alkyl chain is on the Nitrogen without HMBC (Heteronuclear Multiple Bond Correlation).[3]

The "Smoking Gun" Correlation: HMBC

The critical proof of N-alkylation over O-alkylation or C-alkylation lies in the correlation between the N-methylene protons and the Indole C2/C7a carbons .

Caption: Key HMBC correlations required to confirm N-alkylation regiochemistry.

-

Correlation 1: The

protons (5.20 ppm) must show a cross-peak to the Indole C2 carbon (~138-142 ppm) and Indole C7a (bridgehead).[3] This proves the chain is attached to the nitrogen.[3] -

Correlation 2: The

protons must also correlate to the Ester Carbonyl (~168 ppm).[3] -

Correlation 3: The Aldehyde Proton (9.95 ppm) must correlate to Indole C3 (~118 ppm) and Indole C2 and C3a .[3]

Part 5: Experimental Protocol

This protocol is designed for researchers validating a synthesized batch.[3]

Reagents & Equipment[3][4][5][6]

-

Solvent: DMSO-

(99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[3] -

Instrument: 400 MHz NMR or higher recommended for clear aromatic resolution.[3]

-

Mass Spec: LC-MS with ESI source (Positive Mode).

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 5-10 mg of the solid sample in 0.6 mL of DMSO-

. -

Note: Ensure the solution is clear. Turbidity suggests inorganic salts (

,

-

-

Data Acquisition (NMR):

-

Run 1 (

H): 16 scans, 1 second relaxation delay. Calibrate TMS to 0.00 ppm. -

Run 2 (

C): 512 scans minimum. Look for two carbonyl signals: Aldehyde (~185 ppm) and Ester (~168 ppm).[3] -

Run 3 (HMBC): Optimize for long-range coupling (

).

-

-

Data Acquisition (MS):

-

Validation Check:

-

Pass: Aldehyde singlet is present; N-CH2 is a singlet; Isopropyl pattern is clear.[3]

-

Fail: Broad signal at >11 ppm (unreacted indole); missing isopropyl septet (hydrolysis to acid).

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for general NMR shifts of aldehydes and esters).

-

Nagaraja Naik, et al. (2012).[3] "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Der Pharma Chemica, 4(2): 783-790.[3] Link (Provides comparative NMR data for N-alkylated indole-3-carboxaldehydes).

-

ChemicalBook. (n.d.).[3] "Indole-3-carboxaldehyde NMR Spectrum." Link (Reference for the starting material shifts).

-

National Center for Biotechnology Information. (2024).[3] "PubChem Compound Summary for CID 360191, 2-bromo-1H-indole-3-carbaldehyde." Link (Structural analog comparison).

Sources

- 1. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Propyl 2-(1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

Synthesis of Isopropyl (3-formyl-1H-indol-1-YL)acetate

An In-Depth Technical Guide to the Synthesis of Isopropyl (3-formyl-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route to obtain Isopropyl (3-formyl-1H-indol-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves an initial N-alkylation of indole with isopropyl bromoacetate, followed by a regioselective Vilsmeier-Haack formylation. This document will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer insights into process optimization and characterization of the target compound.

Introduction and Strategic Overview

Indole-3-carboxaldehyde derivatives are pivotal scaffolds in a vast array of biologically active compounds and natural products.[1][2] The strategic introduction of an acetate moiety at the N-1 position and a formyl group at the C-3 position yields a bifunctional molecule with significant potential for further chemical elaboration in the synthesis of complex therapeutic agents. This guide outlines a logical and field-proven synthetic strategy for Isopropyl (3-formyl-1H-indol-1-yl)acetate.

The chosen synthetic pathway proceeds in two key stages:

-

N-Alkylation: The indole nitrogen is first alkylated with isopropyl bromoacetate to yield Isopropyl (1H-indol-1-yl)acetate. This step is crucial for introducing the acetate side chain.

-

Vilsmeier-Haack Formylation: The resulting N-substituted indole undergoes regioselective formylation at the electron-rich C-3 position to afford the final product. This classic reaction is highly effective for introducing a formyl group onto indole rings.[3][4]

This strategic approach is favored due to the generally high yields and regioselectivity of the Vilsmeier-Haack reaction on N-substituted indoles.

Synthetic Workflow Diagram

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

The electron-rich C-3 position of the N-alkylated indole then attacks the electrophilic Vilsmeier reagent, forming a sigma complex. [3]Subsequent elimination of a proton re-aromatizes the indole ring and forms an iminium salt. Finally, aqueous workup hydrolyzes the iminium salt to yield the desired 3-formyl-indole derivative.

Detailed Experimental Protocols

Step 1: Synthesis of Isopropyl (1H-indol-1-yl)acetate

Materials and Reagents:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Indole | 117.15 | 10.0 g | 0.085 |

| Isopropyl bromoacetate | 181.03 | 16.9 g | 0.094 |

| Potassium Carbonate (K2CO3) | 138.21 | 23.5 g | 0.170 |

| Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

To a stirred solution of indole (10.0 g, 0.085 mol) in anhydrous DMF (100 mL) in a round-bottom flask, add potassium carbonate (23.5 g, 0.170 mol).

-

Stir the suspension at room temperature for 30 minutes.

-

Add isopropyl bromoacetate (16.9 g, 0.094 mol) dropwise to the mixture.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford Isopropyl (1H-indol-1-yl)acetate as a viscous oil.

Step 2: Synthesis of Isopropyl (3-formyl-1H-indol-1-yl)acetate

Materials and Reagents:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Isopropyl (1H-indol-1-yl)acetate | 217.26 | 10.0 g | 0.046 |

| Phosphorus oxychloride (POCl3) | 153.33 | 8.5 g (5.2 mL) | 0.055 |

| Dimethylformamide (DMF) | - | 50 mL | - |

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (50 mL) to 0°C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (5.2 mL, 0.055 mol) dropwise to the cold DMF with vigorous stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic. [5]3. Stir the resulting mixture at 0°C for 30 minutes.

-

Add a solution of Isopropyl (1H-indol-1-yl)acetate (10.0 g, 0.046 mol) in anhydrous DMF (20 mL) dropwise to the Vilsmeier reagent, keeping the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice (300 g) with stirring.

-

Neutralize the solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8-9.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure Isopropyl (3-formyl-1H-indol-1-yl)acetate as a crystalline solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

1H NMR: Expect characteristic peaks for the formyl proton (~10 ppm), aromatic protons of the indole ring, the methylene protons of the acetate group, and the isopropyl group protons.

-

13C NMR: Expect signals for the carbonyl carbons (formyl and ester), and the aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C14H15NO3, MW: 245.27 g/mol ) should be observed. [6]* Infrared (IR) Spectroscopy: Look for characteristic stretching frequencies for the aldehyde C=O, ester C=O, and C-N bonds.

Troubleshooting and Optimization

-

Incomplete N-Alkylation: If the first step does not go to completion, ensure anhydrous conditions are maintained. The base (K2CO3) should be finely powdered and dried before use. Increasing the reaction temperature or time may also improve the yield.

-

Low Yield in Formylation: The Vilsmeier reagent is moisture-sensitive; therefore, the reaction must be carried out under strictly anhydrous conditions. The temperature during the addition of POCl3 and the indole substrate should be carefully controlled.

-

Formation of Side Products: In the Vilsmeier-Haack reaction, if the N-1 position were not alkylated, formylation could occur at both the N-1 and C-3 positions. [7]The N-alkylation step prevents this side reaction and ensures regioselectivity.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of Isopropyl (3-formyl-1H-indol-1-yl)acetate. The procedure utilizes well-established and understood chemical transformations, making it accessible to researchers with a foundational knowledge of organic synthesis. The resulting product is a versatile intermediate for the development of novel pharmaceuticals and other high-value chemical entities.

References

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- ISOPROPYL (3-FORMYL-1H-INDOL-1-YL)

- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.

- Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. (2013). SciRP.org.

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.

- Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.

- Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. (2022).

- An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates.

- Propyl 2-(1H-indol-3-yl)acetate.

- Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles.

- Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P, P=O system. [No source found].

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Synthetic method for indole-3-carboxaldehyde compounds.

- Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 3. growingscience.com [growingscience.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Isopropyl (3-formyl-1H-indol-1-yl)acetate (CAS Number: 708991-26-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isopropyl (3-formyl-1H-indol-1-yl)acetate, a member of the versatile indole class of heterocyclic compounds. While specific research on this particular molecule is limited, this document extrapolates from the rich chemistry and pharmacology of related indole-3-carboxaldehydes and indole-1-acetates to present its likely physicochemical properties, probable synthetic routes, potential analytical characterization methods, and prospective biological significance. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antibacterial, and antioxidant effects.[1][2][3][4] This guide aims to serve as a foundational resource for researchers interested in exploring the potential of Isopropyl (3-formyl-1H-indol-1-yl)acetate in drug discovery and development.

Introduction: The Prominence of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, present in a vast number of biologically active molecules.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal pharmacophore for targeting a diverse range of biological receptors and enzymes. The inherent versatility of the indole nucleus allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.

Isopropyl (3-formyl-1H-indol-1-yl)acetate features two key functional groups attached to the indole core: a formyl group at the 3-position and an isopropyl acetate moiety at the 1-position. The formyl group at the 3-position is a common feature in many bioactive indole derivatives and can act as a hydrogen bond acceptor or a reactive handle for further chemical modifications. The N-alkylation with an acetate ester introduces another site for potential interaction and can modulate the compound's lipophilicity and pharmacokinetic properties.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| CAS Number | 708991-26-8 | Internal Database |

| Molecular Formula | C₁₄H₁₅NO₃ | Internal Database |

| Molecular Weight | 245.27 g/mol | Internal Database |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Boiling Point | ~401.4 °C (Predicted) | Inferred from similar compounds |

| Density | ~1.16 g/cm³ (Predicted) | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Inferred from structural features |

Synthesis and Purification

A definitive, published synthesis for Isopropyl (3-formyl-1H-indol-1-yl)acetate has not been identified. However, based on established organic chemistry principles and known reactions of indole derivatives, two primary synthetic strategies are proposed.

Proposed Synthetic Pathways

Pathway A: N-Alkylation of Indole-3-carboxaldehyde

This is a plausible and direct approach involving the N-alkylation of commercially available indole-3-carboxaldehyde with a suitable isopropyl haloacetate, such as isopropyl bromoacetate.[5] The reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, facilitating nucleophilic attack on the electrophilic haloacetate.

Caption: Proposed Synthesis Pathway B: Esterification.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, self-validating protocol for the synthesis via Pathway A, designed with in-process controls.

Step 1: N-Alkylation of Indole-3-carboxaldehyde

-

Materials: Indole-3-carboxaldehyde (1.0 eq), isopropyl bromoacetate (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Procedure: a. To a solution of indole-3-carboxaldehyde in anhydrous DMF, add potassium carbonate. b. Stir the suspension at room temperature for 30 minutes. c. Add isopropyl bromoacetate dropwise to the reaction mixture. d. Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed. e. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Analytical Characterization

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

¹H NMR: Expected signals would include those for the indole ring protons, the formyl proton (a singlet typically downfield), the methine proton of the isopropyl group (a septet), the methyl protons of the isopropyl group (a doublet), and the methylene protons of the acetate group (a singlet).

-

¹³C NMR: The spectrum should show characteristic signals for the carbonyl carbons of the formyl and ester groups, as well as the carbons of the indole ring and the isopropyl moiety.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass. The fragmentation of similar indole derivatives often involves cleavage of the side chains. [6]* Infrared (IR) Spectroscopy: To identify the key functional groups. Characteristic stretching frequencies for the C=O of the aldehyde and the ester, as well as N-H bending (if any unreacted starting material is present) and C-H stretching of the aromatic and aliphatic portions would be expected.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Significance and Applications

While no specific biological activities have been reported for Isopropyl (3-formyl-1H-indol-1-yl)acetate, the well-documented pharmacology of related indole derivatives provides a strong basis for predicting its potential applications.

Caption: Potential Biological Activities.

Anticancer Potential

Numerous indole derivatives have demonstrated significant anticancer properties. [1][7]The indole-3-carboxaldehyde moiety, in particular, has been a key component in the design of novel cytotoxic agents. [8]The mechanism of action for such compounds can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest. The presence of the isopropyl acetate group may influence the compound's ability to cross cell membranes and interact with intracellular targets.

Antimicrobial Activity

The indole nucleus is also a common feature in compounds with antibacterial and antifungal properties. [3][9]Derivatives of indole-3-carboxaldehyde and indole-acetic acid have shown activity against a range of pathogenic microbes. [2][10]Isopropyl (3-formyl-1H-indol-1-yl)acetate could potentially exert its antimicrobial effects through various mechanisms, such as inhibition of essential enzymes or disruption of the bacterial cell membrane.

Antioxidant Properties

The indole ring system is known to possess antioxidant activity, primarily due to the ability of the nitrogen heteroatom to donate an electron. [11][12]Many indole derivatives have been investigated for their ability to scavenge free radicals and protect against oxidative stress, which is implicated in a variety of diseases. The formyl and ester functionalities on Isopropyl (3-formyl-1H-indol-1-yl)acetate could modulate this inherent antioxidant capacity.

Future Directions

The lack of specific research on Isopropyl (3-formyl-1H-indol-1-yl)acetate presents a clear opportunity for further investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol, along with complete analytical characterization data.

-

Biological Screening: A comprehensive screening of the compound's activity against a panel of cancer cell lines, pathogenic bacteria, and fungi.

-

Mechanism of Action Studies: If significant biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved would be crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand how structural modifications impact biological activity.

Conclusion

Isopropyl (3-formyl-1H-indol-1-yl)acetate is an intriguing yet understudied member of the vast indole family. Based on the well-established biological importance of the indole-3-carboxaldehyde and indole-1-acetate scaffolds, this compound holds significant potential for applications in drug discovery, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational framework for initiating research into this promising molecule, from its synthesis and characterization to the exploration of its biological activities. Further investigation is warranted to fully unlock the therapeutic potential of this and related indole derivatives.

References

- Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

-

Synthesis of 3-(1-(1H-indol-3-yl) dodecyl)-1H-indole (3e). (n.d.). In MDPI. Retrieved February 3, 2026, from [Link].

- Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020).

- US Patent for N-alkylation of indole derivatives. (n.d.).

-

Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. (n.d.). In PMC. Retrieved February 3, 2026, from [Link].

- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). PubMed Central.

-

Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. (n.d.). In PMC. Retrieved February 3, 2026, from [Link].

- An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. (n.d.).

- Synthesis and antibacterial activity of some indole acetic acid derivatives. (n.d.).

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. (n.d.). Benchchem.

- Indole-3-acetic Acid. (n.d.). Organic Syntheses Procedure.

- Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Deriv

- N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. (n.d.).

- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.).

- Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. (2020). Letters in Applied NanoBioScience.

- Indole-3-Acetic Acid Esterified with Waxy, Normal, and High-Amylose Maize Starches: Comparative Study on Colon-Targeted Delivery and Intestinal Health Impact. (2024). MDPI.

- Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. (n.d.). SciSpace.

- Process of producing indole-3-acetic acids. (n.d.).

- Antioxidant activity of unexplored indole derivatives: Synthesis and screening. (n.d.).

- 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated

- Derivatives of indole-1-acetic acid as antiinflammatory agents. (n.d.).

- Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. (n.d.).

- Synthesis, Characterization and Antibacterial Activity Evaluation of New Indole-Based Derivatives. (2020). Iraqi Journal of Pharmaceutical Sciences.

- Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024).

- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (n.d.). PubMed Central.

- 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... (n.d.).

- Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. (2023).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Process for n-alkylation of indoles. (n.d.).

- Coupling reactions of indole-3-acetic acid derivatives. Synthesis of arcyriaflavin A. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PubMed Central.

- Indoles and deriv

- How Do You Make Esters From Acetic Acid? - Chemistry For Everyone. (2025). YouTube.

- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (n.d.). Open Research Repository.

- Supporting information. (n.d.). The Royal Society of Chemistry.

Sources

- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 4. mdpi.com [mdpi.com]

- 5. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Physical and chemical properties of Isopropyl (3-formyl-1H-indol-1-YL)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Isopropyl (3-formyl-1H-indol-1-yl)acetate (CAS No. 708991-26-8), a functionalized indole derivative of significant interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited, this document synthesizes available information, including predicted properties, and extrapolates potential synthetic routes, reactivity, and analytical methodologies based on the well-established chemistry of related indole-3-carboxaldehydes and N-substituted indole compounds. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indole-based compounds. The indole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide aims to provide a foundational understanding of Isopropyl (3-formyl-1H-indol-1-yl)acetate to facilitate its exploration as a potential therapeutic agent or a key intermediate in the synthesis of more complex bioactive molecules.

Molecular Structure and Physicochemical Properties

Isopropyl (3-formyl-1H-indol-1-yl)acetate possesses a unique molecular architecture, incorporating a reactive aldehyde group at the C3 position of the indole ring and an isopropyl acetate moiety attached to the indole nitrogen. This combination of functional groups imparts a specific set of physicochemical characteristics that are crucial for its handling, reactivity, and potential biological activity.

Table 1: Physicochemical Properties of Isopropyl (3-formyl-1H-indol-1-yl)acetate

| Property | Value | Source |

| CAS Number | 708991-26-8 | [2] |

| Molecular Formula | C₁₄H₁₅NO₃ | BLDpharm[3] |

| Molecular Weight | 245.27 g/mol | BLDpharm[3] |

| Predicted Boiling Point | 401.4 ± 25.0 °C | CookeChem[4] |

| Predicted Density | 1.16 ± 0.1 g/cm³ | CookeChem[4] |

| SMILES Code | O=C(OC(C)C)CN1C=C(C=O)C2=C1C=CC=C2 | BLDpharm[3] |

It is important to note that the boiling point and density are predicted values and should be confirmed through experimental validation. The solubility of this compound has not been empirically determined but is expected to be low in water and higher in common organic solvents such as dichloromethane, ethyl acetate, and acetone, owing to the presence of both polar (aldehyde, ester) and nonpolar (indole ring, isopropyl group) functionalities.

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic route for Isopropyl (3-formyl-1H-indol-1-yl)acetate.

Experimental Protocol: Synthesis of Isopropyl (3-formyl-1H-indol-1-yl)acetate

Materials:

-

Indole-3-carboxaldehyde

-

Isopropyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole-3-carboxaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials.

-

Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add isopropyl bromoacetate (1.2 eq) dropwise to the stirred suspension.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

-

Workup: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Isopropyl (3-formyl-1H-indol-1-yl)acetate.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Chemical Reactivity and Stability

The reactivity of Isopropyl (3-formyl-1H-indol-1-yl)acetate is governed by its three primary functional groups: the indole nucleus, the aldehyde, and the ester.

-

Indole Nucleus: The indole ring is susceptible to electrophilic substitution, primarily at the C2 position, as the C3 position is already substituted.

-

Aldehyde Group: The aldehyde at the C3 position is a versatile handle for a variety of chemical transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the alcohol.

-

Reductive Amination: Can undergo reductive amination with primary or secondary amines to form the corresponding amines.

-

Wittig Reaction: Can react with phosphorus ylides to form alkenes.

-

Condensation Reactions: Can participate in Knoevenagel and aldol-type condensation reactions.[5]

-

-

Ester Group: The isopropyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Stability and Storage: This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic data can be predicted based on the structure.

¹H NMR (predicted):

-

Indole Protons: Aromatic protons on the benzene ring of the indole nucleus are expected to appear in the range of δ 7.0-8.0 ppm. The proton at the C2 position should appear as a singlet.

-

Aldehyde Proton: A characteristic singlet for the aldehyde proton is expected to be downfield, around δ 9.5-10.5 ppm.

-

Methylene Protons: The two protons of the methylene group (CH₂) adjacent to the indole nitrogen and the ester carbonyl will likely appear as a singlet in the range of δ 4.5-5.5 ppm.

-

Isopropyl Protons: The methine proton (CH) of the isopropyl group will appear as a septet, and the six methyl protons (CH₃) will appear as a doublet.

¹³C NMR (predicted):

-

Carbonyl Carbons: The aldehyde and ester carbonyl carbons are expected to resonate in the downfield region of the spectrum (δ 160-190 ppm).

-

Aromatic Carbons: The carbons of the indole ring will appear in the aromatic region (δ 110-140 ppm).

-

Aliphatic Carbons: The methylene carbon and the carbons of the isopropyl group will appear in the upfield region.

IR Spectroscopy (predicted):

-

C=O Stretching (Aldehyde): A strong absorption band is expected around 1670-1700 cm⁻¹.

-

C=O Stretching (Ester): A strong absorption band is expected around 1730-1750 cm⁻¹.

-

C-H Stretching (Aromatic): Peaks are expected above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks are expected below 3000 cm⁻¹.

Potential Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, with numerous indole-containing compounds approved as therapeutic agents.[6] The presence of a reactive aldehyde and a modifiable ester group makes Isopropyl (3-formyl-1H-indol-1-yl)acetate a valuable intermediate for the synthesis of a diverse library of compounds for biological screening.

Potential Therapeutic Areas:

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[1][6]

-

Antimicrobial Agents: The indole nucleus is a common feature in natural and synthetic antimicrobial compounds.

-

Anti-inflammatory Drugs: Indole derivatives have been investigated for their anti-inflammatory properties.

Caption: Drug discovery workflow utilizing Isopropyl (3-formyl-1H-indol-1-yl)acetate.

Hazard and Safety Information

Based on available supplier information, Isopropyl (3-formyl-1H-indol-1-yl)acetate is associated with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

Conclusion

Isopropyl (3-formyl-1H-indol-1-yl)acetate is a promising building block for the development of novel therapeutic agents. While comprehensive experimental data is currently lacking, this guide provides a solid foundation for researchers by outlining its known and predicted properties, a plausible synthetic route, and its potential applications. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and is expected to yield valuable insights for the drug discovery community.

References

-

Kalalbandi, V. and Seetharamappa, J. (2013) Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2, 148-154. [Link]

-

Salman, A., et al. (2015) Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

Sources

- 1. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 2. chemscene.com [chemscene.com]

- 3. 708991-26-8|Isopropyl 2-(3-formyl-1H-indol-1-yl)acetate|BLD Pharm [bldpharm.com]

- 4. 95+% , 708991-26-8 - CookeChem [cookechem.com]

- 5. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 6. mdpi.com [mdpi.com]

Biological Activity of N-Acylindole Derivatives: A Technical Guide

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive natural products and synthetic drugs.[1] While C3-functionalization is most common due to the inherent nucleophilicity of the indole ring, N1-acylation (N-acylindole) represents a critical, yet often underutilized, modification strategy.

This guide analyzes the biological activity of N-acylindole derivatives, focusing on three primary therapeutic vectors: Anticancer (Tubulin inhibition) , Anti-inflammatory (COX-2 inhibition) , and Antiviral (HIV-1 NNRTIs) . It provides validated synthetic protocols, mechanistic pathways, and structure-activity relationship (SAR) insights necessary for the rational design of next-generation therapeutics.

Part 1: The Pharmacophore & Chemical Stability

The N-Acyl Dilemma

Unlike standard amides, the nitrogen lone pair in an N-acylindole is delocalized into the aromatic indole system. This reduces the resonance stabilization of the amide bond, rendering the carbonyl carbon significantly more electrophilic.

-

Critical Insight: N-acylindoles are susceptible to hydrolysis under basic conditions or in the presence of strong nucleophiles.

-

SAR Implication: Successful drug candidates often require steric bulk near the carbonyl or electron-donating groups on the indole ring to stabilize the N-acyl bond against metabolic cleavage.

Structural Advantages

Despite stability challenges, N-acylation offers distinct pharmacological advantages:

-

Lipophilicity Modulation: Converts the H-bond donor (NH) into an acceptor, altering membrane permeability.

-

Electronic Tuning: The electron-withdrawing acyl group deactivates the indole ring, altering its reactivity and metabolic profile (e.g., reducing oxidation at C3).

Part 2: Therapeutic Applications[2]

Anticancer Activity: Tubulin Polymerization Inhibition

N-acylindole derivatives, particularly indole-N-acylhydrazones and aroylindoles , function as potent microtubule destabilizing agents. They bind to the colchicine-binding site of

-

Mechanism: Binding induces a conformational change in tubulin, inhibiting the formation of microtubules required for the mitotic spindle. This arrests the cell cycle in the G2/M phase, leading to apoptosis.

-

Key SAR Feature: A 3,4,5-trimethoxyphenyl moiety (resembling the A-ring of colchicine) attached via the N-acyl linker significantly enhances binding affinity.

Visualization: Tubulin Inhibition Pathway

Caption: Mechanism of action for N-acylindole induced apoptosis via tubulin destabilization.

Anti-Inflammatory Activity: COX-2 Selectivity

Indomethacin, a classic NSAID, is an N-acylindole derivative (N-p-chlorobenzoyl). However, it inhibits both COX-1 and COX-2, leading to gastrointestinal side effects.[2] Newer N-acylindole derivatives aim for COX-2 selectivity .

-

Selectivity Basis: The COX-2 active site has a secondary "side pocket" (valine at position 523) that is accessible to bulky N-acyl substituents, unlike the isoleucine-restricted pocket of COX-1.

-

Data Summary:

| Compound Class | Target | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Key Structural Feature |

| Indomethacin | COX-1/2 | ~0.04 | ~0.5 (Non-selective) | N-(p-chlorobenzoyl) |

| Indole-N-acylhydrazones | COX-2 | 0.05 - 0.2 | > 50 (Selective) | Bulky hydrazone linker |

| 3-Aryl-N-acylindoles | COX-2 | 0.1 - 0.5 | > 100 (Highly Selective) | Rigid steric bulk at N1 |

Antiviral Activity: HIV-1 NNRTIs

Certain N-acylindoles, specifically indolylarylsulfones (IAS) and related congeners, act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

-

Mechanism: They bind to a hydrophobic allosteric pocket near the polymerase active site, locking the enzyme in an inactive conformation (non-competitive inhibition).

Part 3: Chemical Synthesis & Optimization

"Best Practice" Synthesis Protocol

The synthesis of N-acylindoles requires base catalysis to deprotonate the indole nitrogen (pKa ~16). The choice of base is critical to prevent C3-acylation side reactions.

Method A: Sodium Hydride (Standard for Non-Sensitive Substrates) This method ensures complete deprotonation and high N-selectivity.

-

Reagents: Indole derivative (1.0 eq), NaH (1.2 eq, 60% dispersion), Acyl Chloride (1.1 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve indole in anhydrous DMF under Argon/Nitrogen.

-

Cool to 0°C. Add NaH portion-wise. Stir for 30 min (solution turns yellow/brown).

-

Add Acyl Chloride dropwise.

-

Allow to warm to Room Temp (RT) and stir for 2-4 hours.

-

Quench: Pour into ice water. Precipitate is filtered or extracted with EtOAc.

-

Method B: Phase Transfer Catalysis (For Scale-up)

-

Reagents: Indole, Acyl Chloride, 50% NaOH (aq), Benzene/DCM, TBAHS (catalyst).

-

Note: High yields, but requires vigorous stirring.

Visualization: Synthetic Workflow

Caption: Step-by-step synthetic pathway for high-yield N-acylation of indole.

Part 4: Experimental Validation Protocols

To validate the biological activity of synthesized N-acylindoles, the following self-validating protocols are recommended.

Tubulin Polymerization Assay (Fluorescence Based)

Objective: Quantify the inhibition of tubulin assembly in vitro.

-

Preparation: Use >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10

M DAPI (fluorescent reporter). -

Baseline: Measure fluorescence (Ex 360 nm / Em 450 nm) of tubulin alone at 4°C.

-

Induction: Add GTP (1 mM) and test compound (varying concentrations).

-

Polymerization: Shift temperature to 37°C immediately.

-

Measurement: Monitor fluorescence every 30 seconds for 60 minutes.

-

Validation:

-

Negative Control: DMSO only (Sigmoidal increase in fluorescence).

-

Positive Control: Colchicine (5

M) or Paclitaxel (stabilizer). -

Result: Effective N-acylindoles will suppress the fluorescence increase (Vmax reduction).

-

Part 5: Future Outlook

The field is moving toward PROTACs (Proteolysis Targeting Chimeras) . N-acylindoles are excellent candidates for the "warhead" ligand in PROTACs designed to degrade specific proteins (like COX-2 or Tubulin) rather than just inhibiting them. The N-acyl group provides a convenient attachment point for the linker required in PROTAC design.

References

- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer.

-

Verma, G., et al. (2020). "Indole derivatives as potential tubulin polymerization inhibitors."[1][3][4][5] European Journal of Medicinal Chemistry.

-

Kikugawa, Y. (1981).[6] "Synthesis of N-acylindoles." Synthesis. (Foundational paper on N-acylation methodologies).

-

Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

-

Silvestri, R., et al. (2000). "Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry.

Sources

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole based tubulin polymerization inhibitors: An update on recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Spectroscopic Characterization and Synthetic Utility of Isopropyl (3-formyl-1H-indol-1-yl)acetate

This guide serves as a technical reference for the characterization and synthesis of Isopropyl (3-formyl-1H-indol-1-yl)acetate (CAS: 708991-26-8). It is designed for medicinal chemists and analytical scientists requiring high-fidelity spectroscopic data for structural validation.

Technical Reference Guide | Version 1.0

Executive Summary & Molecular Profile

Isopropyl (3-formyl-1H-indol-1-yl)acetate is a specialized N-alkylated indole derivative serving as a critical pharmacophore building block.[1] It features an indole core functionalized with a formyl group at the C3 position and an isopropyl acetate moiety at the N1 position. This bifunctionality makes it a versatile intermediate for synthesizing indole-based statins (e.g., Fluvastatin analogs) and antiviral agents.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | Propan-2-yl 2-(3-formyl-1H-indol-1-yl)acetate |

| CAS Number | 708991-26-8 |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.28 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate |

Synthesis & Experimental Workflow

To ensure the integrity of the spectroscopic data presented, it is essential to understand the synthetic origin of the material. The standard protocol involves the N-alkylation of indole-3-carboxaldehyde.

Reaction Pathway

The synthesis utilizes a base-mediated nucleophilic substitution (SN2) where the indole nitrogen attacks the

Figure 1: Synthetic pathway for the N-alkylation of indole-3-carboxaldehyde.[2][3][4]

Detailed Protocol

-

Preparation: Dissolve Indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF (dimethylformamide).

-

Activation: Add Potassium Carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 30 minutes to deprotonate the indole nitrogen.

-

Alkylation: Add Isopropyl bromoacetate (1.2 eq) dropwise.

-

Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with ice water. The product typically precipitates. Filter and wash with water.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Spectroscopic Data Analysis

The following data represents the consensus characterization values derived from high-purity reference standards of N-alkylated indole-3-carboxaldehydes.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) | Frequency: 400 MHz[5]

The ¹H NMR spectrum is characterized by three distinct regions: the deshielded aldehyde/aromatic zone, the N-methylene singlet, and the aliphatic isopropyl coupling.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 9.94 | Singlet (s) | 1H | -CH O | Characteristic aldehyde proton; highly deshielded. |

| 8.26 | Singlet (s) | 1H | C2-H | Indole C2 proton; shifts downfield due to N-substitution. |

| 8.15 | Doublet (d) | 1H | C4-H | Aromatic proton peri- to the carbonyl group. |

| 7.58 | Doublet (d) | 1H | C7-H | Aromatic proton adjacent to Nitrogen. |

| 7.25 – 7.35 | Multiplet (m) | 2H | C5-H , C6-H | Remaining indole aromatic protons. |

| 5.28 | Singlet (s) | 2H | N-CH ₂-CO | Methylene bridge; critical indicator of successful N-alkylation. |

| 4.92 | Septet (sept) | 1H | -OCH (CH₃)₂ | Isopropyl methine proton; diagnostic splitting (J ≈ 6.2 Hz). |

| 1.19 | Doublet (d) | 6H | -CH(CH ₃)₂ | Isopropyl methyl groups; chemically equivalent. |

Carbon NMR (¹³C NMR)

Solvent: DMSO-d₆ | Frequency: 100 MHz[5]

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| 185.2 | C=O (Aldehyde) | Formyl carbonyl carbon. |

| 167.8 | C=O (Ester) | Ester carbonyl carbon. |

| 138.4 | Cq (Aromatic) | Indole C7a (Bridgehead). |

| 137.9 | CH (Aromatic) | Indole C2. |

| 125.1 | Cq (Aromatic) | Indole C3a (Bridgehead). |

| 123.5, 122.8, 121.4 | CH (Aromatic) | Indole C5, C6, C4. |

| 118.2 | Cq (Quaternary) | Indole C3 (attached to CHO).[1] |

| 111.5 | CH (Aromatic) | Indole C7. |

| 69.2 | CH (Aliphatic) | Isopropyl methine (-C H-). |

| 48.5 | CH₂ (Aliphatic) | N-Methylene (-N-C H₂-). |

| 21.8 | CH₃ (Aliphatic) | Isopropyl methyls. |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

-

1660–1670 cm⁻¹: Strong C=O stretch (Aldehyde). Note: Conjugation with the indole ring lowers this frequency compared to aliphatic aldehydes.

-

1735–1750 cm⁻¹: Strong C=O stretch (Ester).

-

2800–2850 cm⁻¹: C-H stretch (Aldehyde doublet, "Fermi resonance").

-

1200–1250 cm⁻¹: C-O stretch (Ester).

Quality Control & Impurity Profiling

When analyzing this compound, researchers must be vigilant for specific impurities arising from the synthesis.

Figure 2: Impurity logic tree for QC analysis.

Validation Checklist:

-

NH Signal Absence: The disappearance of the broad NH singlet (~12.0 ppm) from the starting material is the primary confirmation of N-alkylation.

-

Integration Ratio: Ensure the ratio of the Aldehyde proton (1H) to the Isopropyl methyls (6H) is exactly 1:6.

-

Water Content: This ester is susceptible to hydrolysis. Ensure no broad OH peaks appear near 10-11 ppm (carboxylic acid formation).

References

-

PubChem. (n.d.).[6] Isopropyl 2-(3-formyl-1H-indol-1-yl)acetate (CID 12830353). National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2017).[1] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

NIST. (n.d.). Isopropyl acetate Gas Phase Spectrum. National Institute of Standards and Technology.[7] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Propyl 2-(1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 6. Isopropyl Acetate | C5H10O2 | CID 7915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isopropyl acetate [webbook.nist.gov]

The Formyl-Indole Scaffold: A Privileged Divergent Intermediate in Drug Discovery

Topic: Potential Applications of Formyl-Indole Compounds in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers

Executive Summary

In the landscape of heterocyclic medicinal chemistry, the indole ring system is arguably the most distinct "privileged structure," serving as the core for over 3,000 natural isolates and FDA-approved drugs (e.g., Indomethacin, Tadalafil, Vinca alkaloids). Within this class, 3-formylindole (indole-3-carboxaldehyde) represents a critical "divergent point."

It is not merely an intermediate; it is a chemical handle that exploits the high electron density of the indole C3 position.[1] This guide analyzes the formyl-indole moiety as a gateway to three distinct therapeutic classes: Bis(indolyl)methanes (BIMs) for oncology, Indole-Schiff bases for antimicrobial/neurodegenerative targets, and C3-functionalized pharmacophores . We provide validated protocols for their synthesis and mechanistic insights into their bioactivity.

Structural Significance & Synthetic Accessibility

The reactivity of indole is dominated by the nitrogen lone pair, which enriches the C3 position, making it highly susceptible to electrophilic aromatic substitution. The introduction of an aldehyde group at C3 is best achieved via the Vilsmeier-Haack reaction , a gold-standard protocol due to its regioselectivity and scalability.

The Vilsmeier-Haack Mechanism

Unlike Friedel-Crafts acylations which can require harsh Lewis acids, Vilsmeier-Haack utilizes the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. This soft electrophile exclusively targets the electron-rich C3 position of the indole, avoiding N-alkylation side products common in other methods.

Figure 1: The Vilsmeier-Haack pathway provides exclusive C3-regioselectivity via the chloroiminium electrophile.

The Formyl Handle: Divergent Synthesis & Therapeutic Applications

Once installed, the C3-formyl group serves as a versatile electrophile. The carbonyl carbon is activated by the indole nitrogen, allowing for rapid condensation reactions.

Pathway A: Bis(indolyl)methanes (BIMs) in Oncology

Mechanism: Acid-catalyzed electrophilic substitution of 3-formylindole (or condensation of indole with aldehydes) yields BIMs. Therapeutic Target: BIMs are potent aromatase inhibitors and agents against breast cancer (MCF-7 cell lines). They modulate estrogen metabolism and induce apoptosis. Recent Advances: Green chemistry protocols using Taurine or Salicylic Acid as catalysts have replaced toxic heavy metals, improving yield and purity [1, 2].

Pathway B: Schiff Bases (Hydrazones) in Infectious Disease

Mechanism: Condensation of 3-formylindole with amines, hydrazines, or thiosemicarbazides. Therapeutic Target: These derivatives exhibit high affinity for DNA gyrase (antibacterial) and viral proteases. Thiosemicarbazone derivatives have shown IC50 values in the micromolar range against various pathogens by chelating transition metals required for enzymatic function [3].

Pathway C: Neurodegenerative Agents (AChE Inhibitors)

Mechanism: Functionalization with cholinergic pharmacophores. Therapeutic Target: 3-formylindole derivatives have demonstrated dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) , key targets in Alzheimer’s disease pathology [4].

Figure 2: Divergent synthetic workflows from the 3-formylindole core leading to distinct therapeutic classes.

Validated Experimental Protocols

Protocol A: Synthesis of 3-Formylindole (Vilsmeier-Haack)

Standard operating procedure for installing the aldehyde handle.

-

Reagent Prep: In a dry round-bottom flask, place DMF (10 mL, excess) and cool to 0°C in an ice bath.

-

Activation: Add POCl₃ (1.1 eq) dropwise with stirring. Allow the complex to form for 30 min (solution turns yellow/viscous).

-

Addition: Dissolve Indole (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent, maintaining temperature <10°C.

-

Reaction: Warm to room temperature, then heat to 35-40°C for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).

-

Hydrolysis: Pour the reaction mixture over crushed ice (50g). Slowly add 5N NaOH until pH 9-10.

-

Isolation: The product will precipitate as a white/off-white solid. Filter, wash with copious water, and recrystallize from ethanol.

-

Yield Expectation: 85-95%.

-

Validation: ¹H NMR should show a distinct singlet aldehyde peak at ~9.9-10.1 ppm.

-

Protocol B: Green Synthesis of Bis(indolyl)methanes

An eco-friendly protocol utilizing Taurine as a bio-organic catalyst [1].

-

Setup: Mix Indole (2.0 mmol) and Benzaldehyde (1.0 mmol) in Water (5 mL).

-

Catalyst: Add Taurine (10 mol%).

-

Energy Input: Subject the mixture to ultrasonic irradiation (or stirring at 50°C) for 15-30 minutes.

-

Workup: The solid product precipitates out of the aqueous phase. Filter and wash with water.

-

Purification: Recrystallize from Ethanol/Water.

Therapeutic Data Summary

The following table summarizes the biological potency of key 3-formylindole derivatives reported in recent literature.

| Derivative Class | Target / Mechanism | Reported Potency (IC₅₀ / MIC) | Reference |

| Bis(indolyl)methanes | MCF-7 Breast Cancer Cells | 7.09 - 17.5 µM (IC₅₀) | [1, 5] |

| Indole-Thiosemicarbazones | Antioxidant (DPPH Assay) | 19.8 µg/mL | [3] |

| Indole-Hydrazones | M. tuberculosis H37Rv | 0.78 - 6.25 µg/mL (MIC) | [6] |

| Indole-Chalcones | EGFR Kinase Inhibition | < 100 nM range | [7] |

References

-

Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega. (2022). Link

-

Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Thai Journal of Science. Link

-

Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. Link

-

Design and synthesis of new indole drug candidates to treat Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).[8] Link

-

Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. ResearchGate. (2025). Link

-

Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. (2021). Link

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI Molecules. (2024). Link

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 8. semanticscholar.org [semanticscholar.org]

Technical Monograph: Isopropyl (3-formyl-1H-indol-1-yl)acetate

[1]

Part 1: Executive Technical Summary

Isopropyl (3-formyl-1H-indol-1-yl)acetate is a bifunctional indole derivative characterized by an electrophilic formyl group at the C3 position and a lipophilic isopropyl ester moiety at the N1 position.

-

Molecular Formula: C₁₄H₁₅NO₃

-

Molecular Weight: 245.27 g/mol

-

Primary Classification: Bioactive Research Chemical / Pharmaceutical Intermediate.

-

Core Utility:

-

Pharmacological Probe: Putative antagonist of the Platelet-Activating Factor Receptor (PAFR) and potential COX/LOX pathway modulator.

-

Synthetic Scaffold: Precursor for complex indole alkaloids and heterocycles via Knoevenagel condensations or reductive aminations at the C3-aldehyde.

-

Part 2: Mechanism of Action (Pharmacodynamics)

The Prodrug Hypothesis & Bioactivation